molecular formula C11H15NO2 B13475150 Methyl (R)-2-amino-4-phenylbutanoate

Methyl (R)-2-amino-4-phenylbutanoate

Cat. No.: B13475150
M. Wt: 193.24 g/mol
InChI Key: YEPNFOMBMXWUOG-SNVBAGLBSA-N
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Description

Methyl (2R)-2-amino-4-phenylbutanoate is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-4-phenylbutanoate typically involves the esterification of (2R)-2-amino-4-phenylbutanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

Industrial production of methyl (2R)-2-amino-4-phenylbutanoate may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-4-phenylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-4-phenylbutanoate: The enantiomer of the compound, with different biological activity.

    Ethyl (2R)-2-amino-4-phenylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (2R)-2-amino-3-phenylpropanoate: A similar compound with a shorter carbon chain.

Uniqueness

Methyl (2R)-2-amino-4-phenylbutanoate is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or other similar compounds. Its specific structure allows for targeted interactions in biochemical pathways, making it valuable in research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (2R)-2-amino-4-phenylbutanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1

InChI Key

YEPNFOMBMXWUOG-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)[C@@H](CCC1=CC=CC=C1)N

Canonical SMILES

COC(=O)C(CCC1=CC=CC=C1)N

Origin of Product

United States

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